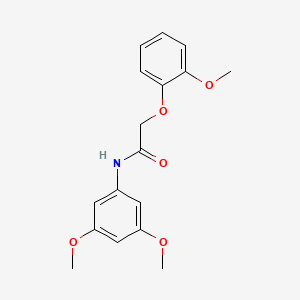![molecular formula C17H17NO5 B5879793 (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to have anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to reduce inflammation in animal models of arthritis and colitis.
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and spread of tumors in animal models of cancer.
Wirkmechanismus
The exact mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to improve insulin sensitivity and to reduce oxidative stress and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established synthesis method and chemical stability. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is also relatively inexpensive and easy to obtain. However, one limitation of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to improve insulin sensitivity and to reduce inflammation and oxidative stress, which are factors involved in the development of these disorders.
Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid and to optimize its synthesis and dosing for use in scientific research.
Synthesemethoden
The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid involves the reaction of naproxen with 4-aminophenol and chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline to produce (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Eigenschaften
IUPAC Name |
2-[4-[[2-(2-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-15-5-3-2-4-12(15)10-16(19)18-13-6-8-14(9-7-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJWGWSZHIAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Methoxyphenyl)acetyl]amino}phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)





![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)